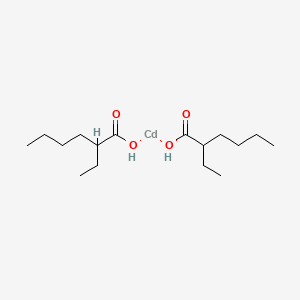
Bis(2-ethylhexanoyloxy)cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium 2-ethylhexanoate is an organometallic compound with the molecular formula C16H30CdO4. It is a cadmium salt of 2-ethylhexanoic acid and is commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Cadmium 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of cadmium oxide or cadmium carbonate with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions . Another method involves the electrolytic reaction of cadmium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive .
Analyse Chemischer Reaktionen
Cadmium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: Cadmium 2-ethylhexanoate can be oxidized to form cadmium oxide.
Reduction: It can be reduced to cadmium metal under specific conditions.
Substitution: The cadmium ion can be substituted with other metal ions in the presence of suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed from these reactions include cadmium oxide, cadmium metal, and substituted metal 2-ethylhexanoates .
Wissenschaftliche Forschungsanwendungen
Cadmium 2-ethylhexanoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cadmium 2-ethylhexanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species and the disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cadmium 2-ethylhexanoate can be compared with other metal 2-ethylhexanoates, such as zinc 2-ethylhexanoate and lead 2-ethylhexanoate. While all these compounds share similar structural features, cadmium 2-ethylhexanoate is unique due to its specific applications in nanoparticle synthesis and its higher toxicity . Similar compounds include:
- Zinc 2-ethylhexanoate
- Lead 2-ethylhexanoate
- Cobalt 2-ethylhexanoate
Cadmium 2-ethylhexanoate stands out due to its specific reactivity and applications in advanced materials and catalysis.
Eigenschaften
Molekularformel |
C16H32CdO4 |
|---|---|
Molekulargewicht |
400.84 g/mol |
IUPAC-Name |
cadmium;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
HLWUUSBVAPUJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


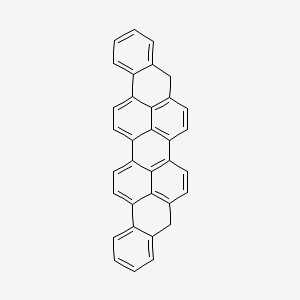
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
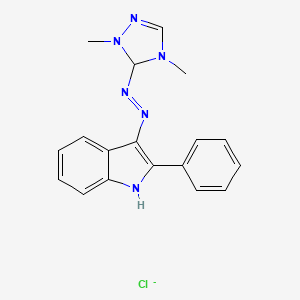
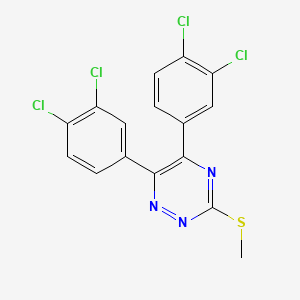
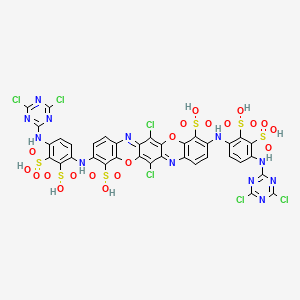



![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
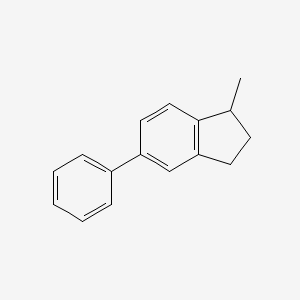
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


